

Head-to-head comparison of ML417 and ropinirole

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Compound of Interest

Compound Name: ML417

Cat. No.: B3027785

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Head-to-Head Comparison: ML417 and Ropinirole

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of dopamine receptor modulation, both the established therapeutic ropinirole and the novel research compound **ML417** present unique profiles. Ropinirole, a non-ergoline dopamine agonist, has long been a cornerstone in the management of Parkinson's disease and restless legs syndrome. **ML417**, a recently developed compound, emerges from high-throughput screening as a highly selective dopamine D3 receptor agonist. This guide provides a detailed, data-driven comparison of these two molecules, offering valuable insights for researchers and professionals in the field of drug development.

At a Glance: Key Quantitative Data

A direct comparison of the pharmacological data reveals the distinct receptor interaction profiles of **ML417** and ropinirole. The following tables summarize the available quantitative data for key parameters.

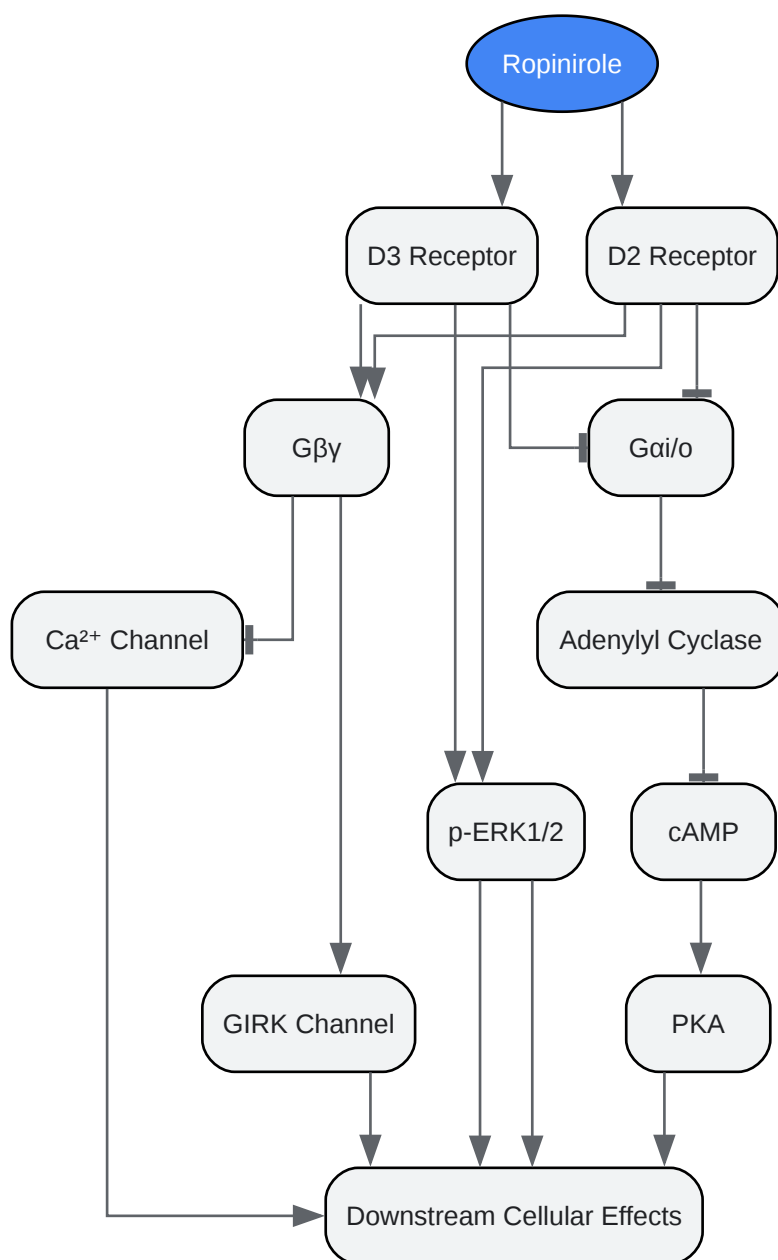
Parameter	ML417	Ropinirole	Reference(s)
Receptor Affinity (K _i)			
Dopamine D2 Receptor	> 10 µM	29 nM	[1]
Dopamine D3 Receptor	1.24 µM	Not explicitly found	[2]
Functional Potency (EC ₅₀ /pEC ₅₀)			
Dopamine D2 Receptor	No measurable activity	pEC ₅₀ : 7.4 (~39.8 nM)	[3]
Dopamine D3 Receptor	38 nM	pEC ₅₀ : 8.4 (~3.98 nM)	[2][3]
Dopamine D4 Receptor	Not reported	pEC ₅₀ : 6.8 (~158.5 nM)	
Functional Assays			
β-arrestin Recruitment (D3R)	EC ₅₀ : 1.4 nM	Not explicitly found	
cAMP Inhibition	EC ₅₀ : 86 nM	Inhibits adenylyl cyclase	

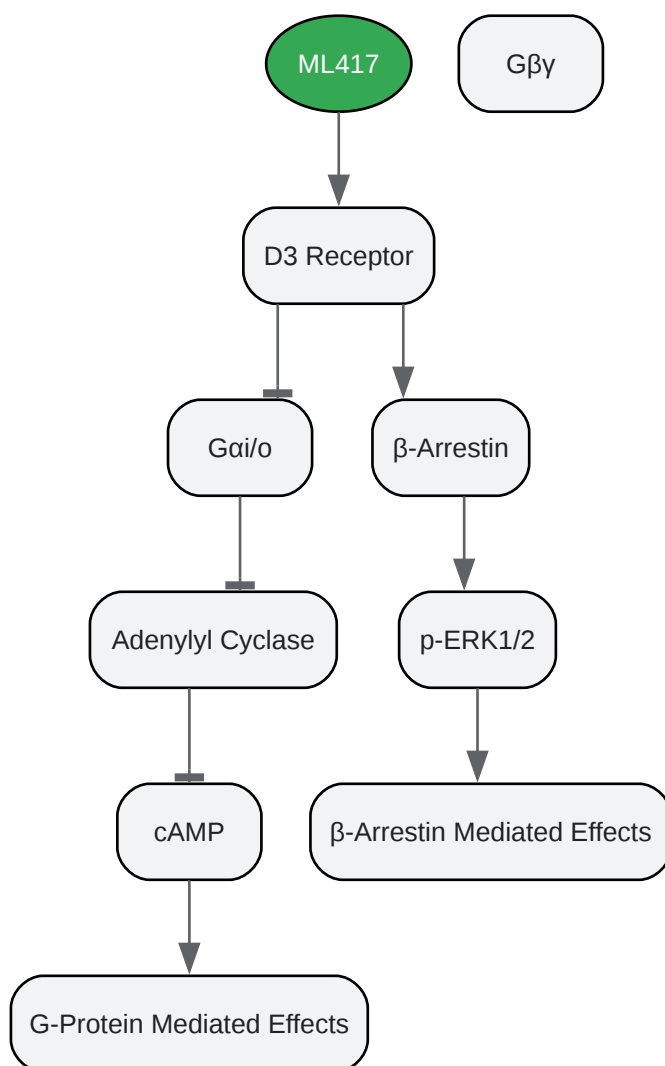
Parameter	ML417	Ropinirole	Reference(s)
Bioavailability	Not reported for oral administration	~50% (oral)	
Plasma Half-life	3.44 hours (mouse, i.p.)	~6 hours	
Brain Penetrance	Yes (mouse, i.p.)	Yes	
Metabolism	Not detailed	Primarily by CYP1A2	

Mechanism of Action and Signaling Pathways

Both **ML417** and ropinirole exert their effects through the activation of dopamine D2-like receptors, which are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gai/o proteins. However, their distinct receptor selectivity profiles lead to nuanced downstream signaling.

Ropinirole acts as an agonist at D2, D3, and D4 receptors. Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of D2 receptors in the striatum. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, D2-like receptor activation by ropinirole leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce its excitability. Ropinirole has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.





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